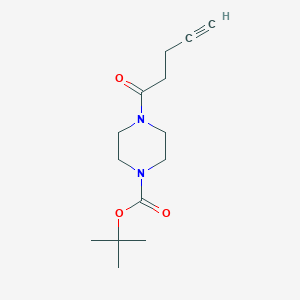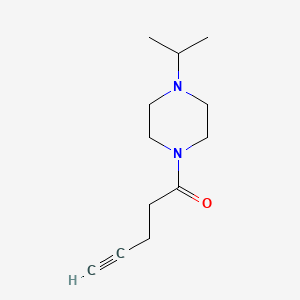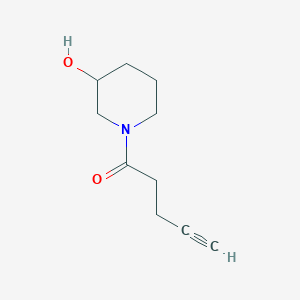
1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one is a chemical compound with a unique structure that includes a hydroxyl group attached to a piperidine ring, which is further connected to a pentynone chain
Preparation Methods
The synthesis of 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one typically involves the reaction of piperidine derivatives with alkynes under specific conditions. One common method includes the use of cross-coupling reactions, where piperidine is reacted with a pentynone derivative in the presence of a catalyst. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution. Major products formed from these reactions include oxidized or reduced derivatives and substituted piperidine compounds.
Scientific Research Applications
1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, affecting various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Hydroxypiperidin-1-yl)pent-4-yn-1-one can be compared with other similar compounds, such as:
1-(Piperidin-1-yl)pent-4-yn-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(3-Hydroxypiperidin-1-yl)but-4-yn-1-one: Similar structure but with a shorter carbon chain, which may influence its physical and chemical properties.
1-(3-Hydroxypiperidin-1-yl)hex-4-yn-1-one: Similar structure but with a longer carbon chain, potentially affecting its solubility and stability.
Properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)pent-4-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-3-6-10(13)11-7-4-5-9(12)8-11/h1,9,12H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVRXHVFHSZABX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(=O)N1CCCC(C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
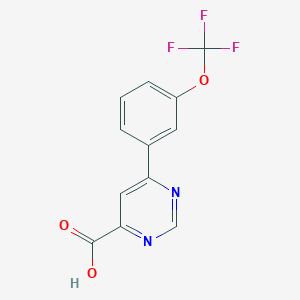
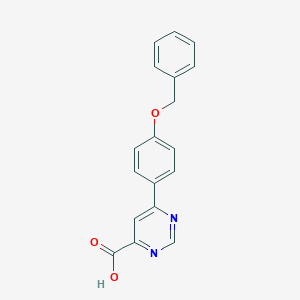
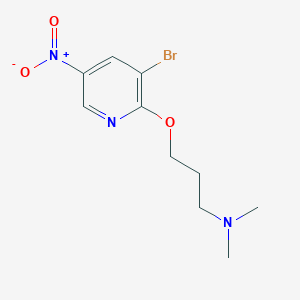
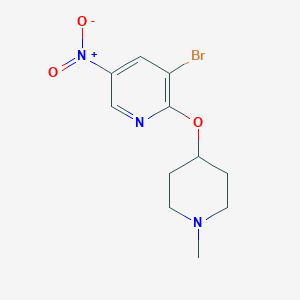
![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-nitropyridine](/img/structure/B8154543.png)
![5-Bromo-2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-3-pyridinamine](/img/structure/B8154549.png)
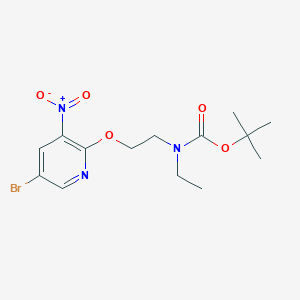
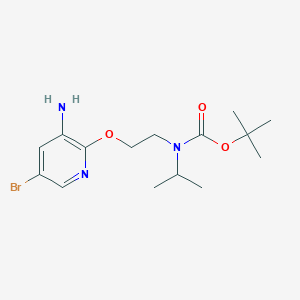
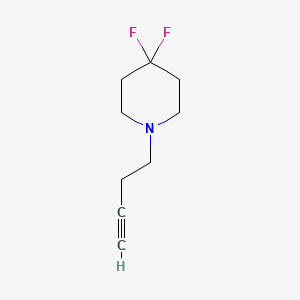
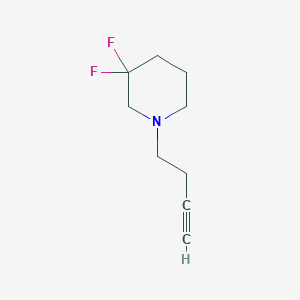
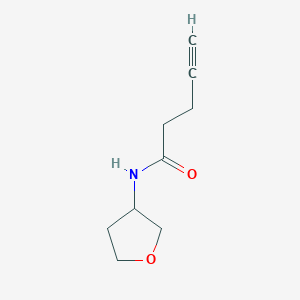
![1-[(3S)-3-Hydroxypiperidin-1-yl]pent-4-yn-1-one](/img/structure/B8154595.png)
